![molecular formula C16H21N3S B1370980 4-[(4-Benzylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine CAS No. 1098360-51-0](/img/structure/B1370980.png)
4-[(4-Benzylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine
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Overview
Description
“4-Benzylpiperidine” is a drug and research chemical used in scientific studies . It acts as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .
Synthesis Analysis
The synthesis of “4-Benzylpiperidine” can be achieved by reacting 4-Cyanopyridine with toluene to give 4-benzylpyridine . The pyridine ring is then hydrogenated catalytically to complete the synthesis .Molecular Structure Analysis
The molecular structure of “4-Benzylpiperidine” is represented by the formula C12H17N . The SMILES string representation is C1CNCCC1CC2=CC=CC=C2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 4-((4-benzylpiperidin-1-yl)methyl)piperidine-1-carboxylate” include a molecular weight of 372.54 and an empirical formula of C23H36N2O2 . It is a solid compound .Scientific Research Applications
Synthesis and Biological Evaluation
A study by Amnerkar et al. (2015) involved synthesizing a series of compounds similar to 4-[(4-Benzylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine. These compounds were tested for antibacterial, antifungal, and anthelmintic activities, showing significant antimicrobial activity against various bacterial and fungal strains, as well as anthelmintic activity against earthworm species (Amnerkar, Bhongade, & Bhusari, 2015).
Anticancer Agents
Research by Nofal et al. (2014) synthesized derivatives of benzimidazole–thiazole, closely related to the 4-[(4-Benzylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine structure. These compounds showed promising anticancer activity against HepG2 and PC12 cancer cell lines (Nofal, Soliman, El-Karim, El-Zahar, Srour, Sethumadhavan, & Maher, 2014).
Corrosion Inhibition Studies
Nayak and Bhat (2023) investigated benzothiazole derivatives, similar to 4-[(4-Benzylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine, for their corrosion inhibition potential. These compounds demonstrated excellent bioactivities and showed significant corrosion inhibition effects (Nayak & Bhat, 2023).
Plant Growth Regulatory and Antifungal Activities
Yu, Shao, and Fang (2007) synthesized N-substituted benzylidene-4-ferrocenyl-1,3-thiazole-2-amine derivatives, showing some degree of plant growth regulatory and antifungal activities (Yu, Shao, & Fang, 2007).
Security Ink Application
A novel V-shaped molecule closely related to 4-[(4-Benzylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine demonstrated potential as a security ink due to its unique morphological and fluorochromic properties. This was highlighted in a study by Lu and Xia (2016) (Lu & Xia, 2016).
Safety And Hazards
properties
IUPAC Name |
4-[(4-benzylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3S/c17-16-18-15(12-20-16)11-19-8-6-14(7-9-19)10-13-4-2-1-3-5-13/h1-5,12,14H,6-11H2,(H2,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYWBKSFDYPDMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=CSC(=N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Benzylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine |
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